molecular formula C14H23F2NO5 B3148062 Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate CAS No. 635698-99-6

Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B3148062
CAS No.: 635698-99-6
M. Wt: 323.33 g/mol
InChI Key: LWNYMBFBIDHSHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate: is a chemical compound with the molecular formula C14H23F2NO4 and a molecular weight of 307.34 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a tert-butyl group, and a difluoro-oxoethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is to start with a suitable piperidine derivative and introduce the difluoro-oxoethyl group through a series of reactions involving ethoxylation and fluorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include stringent quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium-based oxidants.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of reduced derivatives of the compound.

  • Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.

Biology: In biological research, tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate can be used to study enzyme inhibition and protein interactions. Its difluoro-oxoethyl group can interact with biological targets, making it useful in drug discovery.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with biological targets can be leveraged to create new therapeutic agents for various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The difluoro-oxoethyl group can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)piperidine-1-carboxylate: This compound is structurally similar but lacks the hydroxyl group.

  • Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-5,6-dihydropyridine-1(2H)-carboxylate: Another related compound with a different ring structure.

Uniqueness: The presence of the hydroxyl group in tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate distinguishes it from its similar compounds, potentially leading to different chemical and biological properties.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23F2NO5/c1-5-21-10(18)14(15,16)13(20)6-8-17(9-7-13)11(19)22-12(2,3)4/h20H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNYMBFBIDHSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1(CCN(CC1)C(=O)OC(C)(C)C)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Powdered zinc (2.82 g, 0.043 mol) was suspended in tetrahydrofuran (50.0 mL) under flow of argon gas, and the suspension was mixed with ethyl bromodifluoroacetate (7.31 g, 0.036 mol) at room temperature, followed by stirring under reflux for five minutes. The mixture was further mixed with a solution of tert-butyl 4-oxopiperidinecarboxylate in tetrahydrofuran (3.00 mol/L, 10.0 mL, 0.030 mol), followed by stirring under reflux for two hours. After checking the completion of the reaction by thin layer chromatography, the reaction mixture was mixed with ethyl acetate and diluted hydrochloric acid (1.00 mol/L), followed by separation. The organic layer was sequentially washed with a saturated aqueous sodium bicarbonate solution and brine, was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane: chloroform=1:9) and thereby yielded tert-butyl 4-(ethoxycarbonyldifluoromethyl)-4-hydroxy-piperidinecarboxylate (7.39 g, 76%).
Quantity
7.31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
2.82 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.